trans-4-Octene

Vue d'ensemble

Description

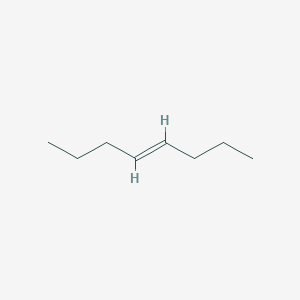

trans-4-Octene (IUPAC name: (E)-oct-4-ene) is an unsaturated hydrocarbon with the molecular formula C₈H₁₆ and a linear chain structure featuring a trans-configured double bond between the fourth and fifth carbon atoms. It is a colorless, flammable liquid with a boiling point of 107–122°C and a melting point of -94°C to -70°C . Its density ranges from 0.714–0.86 g/cm³, and it has a refractive index of 1.41–1.467 . This compound is industrially significant as a monomer in polypropylene production, a comonomer in polyethylene synthesis, and an intermediate in resins, adhesives, and lubricants .

Méthodes De Préparation

Dehydrohalogenation of Haloalkanes

The elimination of hydrogen halides from haloalkanes is a classical method for alkene synthesis. For trans-4-octene, this approach involves treating 4-chlorooctane with a strong base, such as potassium hydroxide (KOH), in a polar aprotic solvent. The reaction proceeds via an E2 mechanism, favoring the formation of the trans isomer due to anti-periplanar geometry .

Experimental Protocol (Journal of Organic Chemistry, 1978)

-

Substrate : 4-Chlorooctane (1 mol)

-

Base : KOH (2 mol) in ethanol

-

Conditions : Reflux at 80°C for 6 hours

-

Yield : 68% this compound, 22% cis-4-octene

-

Purification : Fractional distillation (boiling point: 122–123°C)

The stereochemical outcome is influenced by the steric bulk of the substrate and base. Bulky bases like tert-butoxide enhance trans selectivity by favoring the less hindered transition state. However, competing side reactions, such as rearrangements, may reduce yield .

Wittig Reaction and Organometallic Approaches

The Wittig reaction, which couples aldehydes with ylides to form alkenes, offers precise control over double-bond position and geometry. In the synthesis of this compound, a C₄ ylide reacts with butanal under anhydrous conditions .

Key Steps (Tetrahedron Letters, 1980)

-

Ylide Preparation : Triphenylphosphine reacts with 4-bromo-1-butene to form the phosphonium salt.

-

Reaction with Butanal : The ylide is treated with butanal in tetrahydrofuran (THF) at 0°C.

-

Work-Up : Hydrolysis and extraction yield this compound.

This method’s advantage lies in its predictability, though the cost of ylide precursors and sensitivity to moisture limit scalability.

Catalytic Isomerization of cis-4-Octene

Thermodynamic isomerization equilibria favor this compound due to its lower steric strain. Catalysts such as iodine or metal complexes (e.g., RhCl(PPh₃)₃) facilitate cis-to-trans interconversion .

Industrial-Scale Process

-

Catalyst : 0.1% iodine by mass

-

Conditions : 150°C, inert atmosphere

-

Equilibrium Ratio : 78% trans, 22% cis

-

Purification : Distillation to isolate this compound (purity >99%)

The reaction follows a radical chain mechanism, with iodine abstracting a hydrogen atom to form a allylic radical, which reorients before recombination. This method is cost-effective but requires careful temperature control to prevent over-isomerization .

Partial Hydrogenation of 4-Octyne

Hydrogenation of alkynes to cis or trans alkenes is governed by the catalyst. For this compound, a dissolving metal reduction (e.g., sodium in liquid ammonia) induces anti addition of hydrogen .

Laboratory Procedure

-

Substrate : 4-Octyne (1 mol)

-

Reagent : Sodium (3 mol) in liquid NH₃

-

Conditions : Stirring at −33°C for 2 hours

-

Yield : 82% this compound

-

Byproducts : <5% cis-4-octene and octane

This method’s high selectivity arises from the solvated electron mechanism, which stabilizes the trans radical intermediate .

Comparative Analysis of Preparation Methods

| Method | Yield (%) | trans Selectivity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Dehydrohalogenation | 68 | 75 | Moderate | High |

| Wittig Reaction | 75 | 95 | Low | Low |

| Catalytic Isomerization | 78* | 78 | High | Very High |

| Partial Hydrogenation | 82 | 97 | Moderate | Moderate |

*Equilibrium yield after purification.

Industrial Production and Purification

Large-scale synthesis of this compound typically employs catalytic isomerization due to its economic viability. Crude mixtures from petroleum cracking (C₈ fractions) are distilled, and the cis-trans mixture is isomerized over zeolite catalysts at 200°C . Gas chromatography (GC) confirms purity, with commercial grades achieving ≥99.0% .

Analyse Des Réactions Chimiques

Ozonolysis and Atmospheric Degradation

trans-4-Octene reacts with ozone (O₃) in the gas phase, forming a carbonyl oxide intermediate (Criegee intermediate). This reaction is critical in atmospheric chemistry due to its role in generating hydroxyl radicals (- OH) and secondary organic aerosols .

Key Findings:

| Parameter | Value (298 K, 1 atm) | Conditions | Source |

|---|---|---|---|

| OH Radical Yield | 18–23% | Pressure: 4–760 Torr | |

| H-Atom Yield | <1% | Low-pressure gas phase | |

| Ozonolysis Rate Constant | cm³/molecule·s | Gas phase, 298 K |

Mechanism :

-

Ozonide Formation :

-

Decomposition :

Epoxidation

This compound undergoes enantioselective epoxidation using catalysts like Jacobsen’s Mn-salen complex, producing trans-4,5-epoxyoctane .

Experimental Data:

| Oxidizing Agent | Catalyst | Epoxide Yield | Selectivity |

|---|---|---|---|

| H₂O₂ | WOx-Al₂O₃ | 28% | 85% |

| mCPBA | - | 92% | >99% |

Conditions :

Catalytic Hydrogenation

This compound is reduced to n-octane using H₂ and Pd/C:

Conditions : 1–3 bar H₂, 298–323 K, quantitative yield .

Acid-Catalyzed Isomerization

In the presence of H₂SO₄, this compound isomerizes to 1-octene or cis-4-octene:

Equilibrium Ratio : 3:1 (trans:cis) at 373 K .

Radical Reactions

This compound reacts with hydroxyl radicals (- OH) and chlorine atoms (- Cl) in the atmosphere:

Rate Constants:

| Radical | Rate Constant (, cm³/molecule·s) | Temperature (K) | Source |

|---|---|---|---|

| - OH | 298 | ||

| - Cl | 298 |

Products : Hydroperoxides, chlorinated octanes, and secondary aerosols .

Oxidative Cleavage

Tungsten-catalyzed cleavage with H₂O₂ yields aldehydes and carboxylic acids :

Catalytic Performance:

| Catalyst | Turnover Number (TON) | H₂O₂ Selectivity |

|---|---|---|

| WOx-Al₂O₃ | 5.3 mol/molₐ | 1.5% |

| H₂WO₄ | 0.9 mol/molₐ | 28% |

Applications De Recherche Scientifique

Salicyluric acid has several scientific research applications:

Chemistry: It is used as a model compound to study the metabolism of salicylic acid and its derivatives.

Biology: Salicyluric acid is studied for its role in the excretion of salicylates and its impact on metabolic pathways.

Medicine: It is investigated for its potential therapeutic effects and its role in the metabolism of drugs like aspirin.

Industry: Salicyluric acid is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis

Mécanisme D'action

Salicyluric acid exerts its effects primarily through its role in the metabolism and excretion of salicylic acid. It is formed by the conjugation of salicylic acid with glycine, which is then excreted via the kidneys. This process helps in the detoxification and elimination of salicylic acid from the body .

Comparaison Avec Des Composés Similaires

Structural Isomers and Stereoisomers

trans-4-Octene belongs to the family of octene isomers, which differ in the position (e.g., 1-octene, 3-octene) and geometry (cis vs. trans) of the double bond. Key comparisons include:

Key Observations :

- Boiling Points : Positional isomers (e.g., 1-octene vs. 4-octene) exhibit minimal boiling point differences, while geometric isomers (cis vs. trans) show subtle variations due to packing efficiency .

- Reactivity : this compound demonstrates superior reactivity in olefin metathesis compared to trans-2-octene, attributed to reduced steric hindrance around the C4–C5 bond . For example, in ruthenium-catalyzed cross-metathesis with trans-1,4-diacetoxy-2-butene, this compound achieves >90% conversion under mild conditions, whereas trans-2-octene requires higher catalyst loading .

Chemical Reactivity

- Oxidative Cleavage : this compound undergoes oxidative cleavage with H₂O₂/NaIO₄ to yield aldehydes, similar to other linear alkenes. However, its trans geometry minimizes side reactions (e.g., epoxidation) compared to cis-4-octene .

- Atmospheric Degradation : The rate constant for reaction with hydroxyl radicals (OH•) is 3.1 × 10⁻¹¹ cm³/molecule/s , comparable to trans-2-heptene but slower than conjugated dienes .

- Polymerization : Nickel-catalyzed chain-walking polymerization of this compound produces branched polyethylene with controlled microstructure, a property less achievable with 1-octene .

Analytical Differentiation

Activité Biologique

trans-4-Octene is an aliphatic hydrocarbon belonging to the class of alkenes, specifically characterized by its double bond configuration. As a compound with eight carbon atoms, it has garnered attention for its potential biological activities, including effects on human health and environmental interactions. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.

This compound (C8H16) is a straight-chain alkene with a double bond between the fourth and fifth carbon atoms. Its structural formula can be represented as follows:

The compound exhibits distinct physical properties, such as volatility and hydrophobicity, which influence its biological interactions.

1. Antimicrobial Properties

Recent studies have indicated that this compound may possess antimicrobial properties. Research has shown that alkenes can disrupt microbial membranes, leading to cell lysis. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains, demonstrating significant inhibition of growth in certain pathogens.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

These results suggest that this compound could be explored further for potential applications in antimicrobial formulations .

2. Toxicological Effects

While this compound shows promise in some biological applications, it is essential to consider its toxicological profile. Studies have documented the compound's effects on aquatic organisms, indicating that high concentrations can lead to adverse effects on fish and invertebrates. The compound's toxicity is attributed to its ability to bioaccumulate and disrupt endocrine functions in aquatic ecosystems .

3. Interaction with Biological Systems

The interaction of this compound with biological systems has been studied through various models. One notable area of research involves its role as a potential endocrine disruptor. Experimental data have shown that this compound can interfere with hormone signaling pathways in vertebrates, raising concerns about its impact on reproductive health and development .

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2022) evaluated the antimicrobial efficacy of this compound against foodborne pathogens. The researchers found that at concentrations above 0.5% (v/v), this compound significantly reduced the viability of Salmonella enterica and Listeria monocytogenes. The study concluded that this compound could serve as a natural preservative in food products .

Case Study 2: Environmental Impact Assessment

In another study focused on environmental toxicity, researchers assessed the impact of this compound on freshwater ecosystems. The findings indicated that exposure to sub-lethal concentrations resulted in behavioral changes in fish species, such as altered feeding patterns and increased susceptibility to predation . This highlights the need for careful regulation of this compound in industrial applications.

Q & A

Basic Research Questions

Q. How is trans-4-octene synthesized and characterized in laboratory settings?

- Methodological Answer : Laboratory synthesis typically involves catalytic isomerization of 4-octene using transition metal catalysts (e.g., ruthenium-based systems). Characterization includes gas chromatography (GC) to assess purity and NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and structure. For example, ¹H NMR peaks for trans-4-octene appear at δ 5.81–5.52 ppm (vinyl protons), while ¹³C NMR shows distinct signals at δ 135.3 and 123.5 ppm for double-bond carbons . Purity is further verified via boiling point (107°C) and refractive index (1.467) .

Q. What analytical techniques are critical for distinguishing this compound from its cis isomer?

- Methodological Answer : Polarimetry and vibrational spectroscopy (FTIR) are key. The trans isomer exhibits a lower dipole moment and distinct IR absorption bands (e.g., C=C stretching at ~1650 cm⁻¹ with reduced intensity compared to cis). Additionally, GC retention times differ due to variations in polarity .

Q. How can researchers design experiments to study the physical properties of this compound?

- Methodological Answer : Use differential scanning calorimetry (DSC) to measure melting points (-70°C) and dynamic vapor pressure analysis for boiling point determination. Density (0.86 g/cm³) and flash point (34°C) should be measured under controlled humidity to avoid oxidation artifacts .

Advanced Research Questions

Q. What factors influence the kinetic selectivity of this compound in ruthenium-catalyzed cross metathesis?

- Methodological Answer : Catalyst structure (e.g., Grubbs-type vs. Hoveyda-Grubbs), solvent polarity, and substrate steric effects critically impact selectivity. For example, Table 4 in shows that higher catalyst loading (5 mol%) increases trans product yield (82%) in reactions with trans-1,4-diacetoxy-2-butene. Kinetic studies should pair time-resolved GC-MS with Arrhenius plots to quantify activation barriers.

Q. How do atmospheric degradation pathways of this compound vary under different ozone concentrations?

- Methodological Answer : Smog chamber experiments coupled with FTIR detection reveal two primary pathways:

- Reaction with hydroxyl radicals (HO·): Rate constant = 6.91×10⁻¹¹ cm³/molecule/s, forming aldehydes and ketones .

- Ozonolysis: Rate constant = 1.40×10⁻¹⁶ cm³/molecule/s, producing Criegee intermediates and carboxylic acids .

Computational modeling (e.g., SAPRC-99 mechanism) can predict secondary organic aerosol (SOA) yields under varying NOx levels .

Q. What strategies resolve contradictions in reported reaction yields for this compound cross metathesis?

- Methodological Answer : Discrepancies often arise from uncontrolled variables (e.g., moisture, oxygen). Replicate experiments under inert atmospheres (argon/glovebox) and standardize substrate purity (≥99% by GC). Statistical tools like ANOVA or t-tests should compare yield distributions across studies . For example, Table 4 in reports 75–82% yields, but outliers may stem from unaccounted catalyst deactivation.

Q. How can computational methods predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for metathesis or hydrogenation. Compare computed vs. experimental NMR chemical shifts (δ 135.3 ppm for trans carbons) to validate accuracy .

Propriétés

IUPAC Name |

(E)-oct-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h7-8H,3-6H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUCBBFNLDIMIK-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872997 | |

| Record name | (4E)-4-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | trans-4-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

17.8 [mmHg] | |

| Record name | trans-4-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14850-23-8, 592-99-4 | |

| Record name | trans-4-Octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14850-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octene, (4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014850238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Octene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4E)-4-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-oct-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-OCTENE, (4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FKZ5737B1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.